molecular formula C29H27N3O7S B11608140 ethyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11608140
M. Wt: 561.6 g/mol
InChI Key: GAKOOUXIFVPRHC-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-NITROPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including nitro, oxazole, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2]oxazole core, the introduction of the nitro and methylphenyl groups, and the final esterification to form the ethyl carboxylate. Each step would require specific reagents and conditions, such as:

    Formation of the pyrrolo[3,4-d][1,2]oxazole core: This might involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Esterification: Using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The oxazole ring can undergo reduction to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution on the aromatic rings: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for more complex molecules in organic synthesis.

Biology

Medicine

Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the oxazole and benzothiophene moieties might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-AMINOPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-HYDROXYPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the nitro group and the specific arrangement of the functional groups make this compound unique, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C29H27N3O7S

Molecular Weight

561.6 g/mol

IUPAC Name

ethyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H27N3O7S/c1-3-38-29(35)22-19-9-5-7-11-21(19)40-28(22)30-26(33)23-24(17-12-14-18(15-13-17)32(36)37)31(39-25(23)27(30)34)20-10-6-4-8-16(20)2/h4,6,8,10,12-15,23-25H,3,5,7,9,11H2,1-2H3

InChI Key

GAKOOUXIFVPRHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5C)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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